molecular formula C8H15NO2 B13161035 3-(2-Hydroxypropyl)piperidin-2-one

3-(2-Hydroxypropyl)piperidin-2-one

Cat. No.: B13161035
M. Wt: 157.21 g/mol
InChI Key: BSWLRLUWHYQZNZ-UHFFFAOYSA-N
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Description

3-(2-Hydroxypropyl)piperidin-2-one is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxypropyl)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . The reaction conditions often include the use of solvents like ethanol and the presence of hydrogen gas.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxypropyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are frequently used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

3-(2-Hydroxypropyl)piperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Hydroxypropyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with a wide range of applications in drug synthesis.

    Piperidin-2-one: Lacks the hydroxypropyl group but shares similar chemical properties.

    N-Methylpiperidine: Contains a methyl group instead of a hydroxypropyl group.

Uniqueness

3-(2-Hydroxypropyl)piperidin-2-one is unique due to the presence of the hydroxypropyl group, which can enhance its solubility and reactivity. This structural feature makes it a valuable intermediate in the synthesis of more complex molecules and potentially increases its efficacy in pharmaceutical applications .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-(2-hydroxypropyl)piperidin-2-one

InChI

InChI=1S/C8H15NO2/c1-6(10)5-7-3-2-4-9-8(7)11/h6-7,10H,2-5H2,1H3,(H,9,11)

InChI Key

BSWLRLUWHYQZNZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCNC1=O)O

Origin of Product

United States

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